Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Isopropylbenzoyl)amino]hexanoic acid typically involves the reaction of 4-isopropylbenzoic acid with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Isopropylbenzoyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
6-[(4-Isopropylbenzoyl)amino]hexanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Isopropylbenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: An antifibrinolytic agent used to control bleeding.
6-(4-Isopropoxybenzoylamino)hexanoic acid: Similar in structure but with an isopropoxy group instead of an isopropyl group
Uniqueness
6-[(4-Isopropylbenzoyl)amino]hexanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
6-[(4-propan-2-ylbenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H23NO3/c1-12(2)13-7-9-14(10-8-13)16(20)17-11-5-3-4-6-15(18)19/h7-10,12H,3-6,11H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
DPLOZJSLOIUJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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